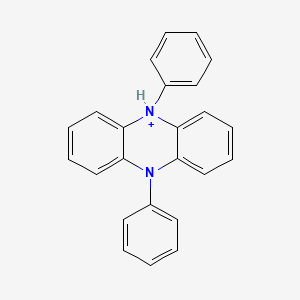
5,10-Diphenyl-5,10-dihydrophenazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Diphenyl-5,10-dihydrophenazin-5-ium is a compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium typically involves a series of steps starting from phenazine. One common method includes the reduction of phenazine followed by alkylation or arylation. For instance, the Pd(0)-mediated cross-coupling reaction has been reported as an efficient method for synthesizing 5,10-diaryl-5,10-dihydrophenazines . This method involves the reaction of phenazine with aryl halides under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5,10-Diphenyl-5,10-dihydrophenazin-5-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydro derivatives.
Scientific Research Applications
5,10-Diphenyl-5,10-dihydrophenazin-5-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. This property is crucial in its applications in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,10-Diphenyl-5,10-dihydrophenazin-5-ium is unique due to its specific substitution pattern, which imparts distinct electronic and redox properties. These properties make it particularly suitable for applications in electronic devices and photodynamic therapy, distinguishing it from other phenazine derivatives .
Properties
CAS No. |
59245-24-8 |
|---|---|
Molecular Formula |
C24H19N2+ |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5,10-diphenyl-5H-phenazin-5-ium |
InChI |
InChI=1S/C24H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H/p+1 |
InChI Key |
RCBSZGSHSLQLBI-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[NH+]2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


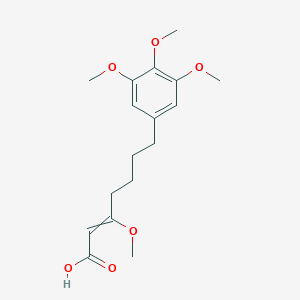
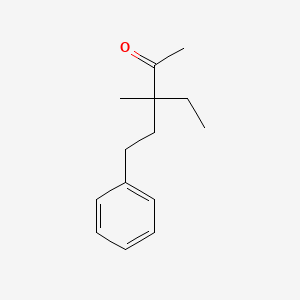
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
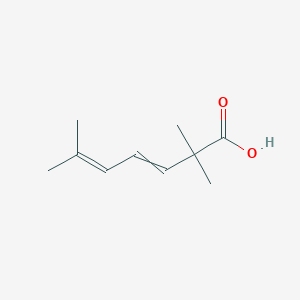
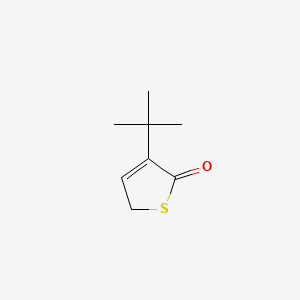
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
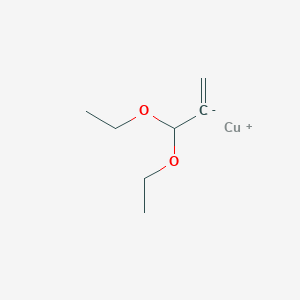
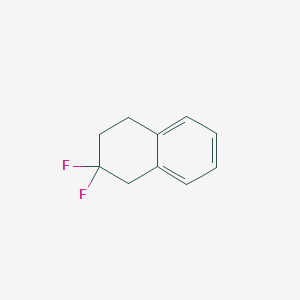

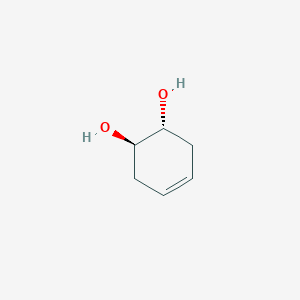
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
